4-Chloro-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine 4-Chloro-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17838955
InChI: InChI=1S/C9H14ClN3O/c10-8-5-13(12-9(8)11)3-1-7-2-4-14-6-7/h5,7H,1-4,6H2,(H2,11,12)
SMILES:
Molecular Formula: C9H14ClN3O
Molecular Weight: 215.68 g/mol

4-Chloro-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17838955

Molecular Formula: C9H14ClN3O

Molecular Weight: 215.68 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine -

Specification

Molecular Formula C9H14ClN3O
Molecular Weight 215.68 g/mol
IUPAC Name 4-chloro-1-[2-(oxolan-3-yl)ethyl]pyrazol-3-amine
Standard InChI InChI=1S/C9H14ClN3O/c10-8-5-13(12-9(8)11)3-1-7-2-4-14-6-7/h5,7H,1-4,6H2,(H2,11,12)
Standard InChI Key AFMWZSVZVTUBAF-UHFFFAOYSA-N
Canonical SMILES C1COCC1CCN2C=C(C(=N2)N)Cl

Introduction

Chemical Structure and Nomenclature

Structural Configuration

The compound features a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The 4-position is substituted with a chlorine atom, while the 3-position hosts an amine group (-NH₂). The 1-position is occupied by a 2-(oxolan-3-yl)ethyl chain, where oxolan (tetrahydrofuran, THF) is a saturated oxygen-containing heterocycle. This substituent introduces steric bulk and polarity, influencing the molecule’s solubility and interaction with biological targets .

Three-Dimensional Conformation

The oxolan ring adopts a chair-like conformation, minimizing steric strain. The ethyl linker between the pyrazole and oxolan groups allows rotational flexibility, enabling adaptive binding in potential pharmacological applications .

Systematic Nomenclature

The IUPAC name, 4-chloro-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine, is derived based on substituent priority rules:

  • 4-chloro: Chlorine at position 4 of the pyrazole.

  • 1-[2-(oxolan-3-yl)ethyl]: A two-carbon chain (ethyl) attached to the oxolan ring at position 3, bonded to the pyrazole’s 1-position.

  • 3-amine: An amine group at position 3.

Alternative synonyms include numerical identifiers such as 1409512-74-8 and 1694825-83-6 , which are catalog numbers in chemical databases.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of pyrazole derivatives typically involves cyclization reactions. For 4-chloro-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine, a plausible pathway involves:

  • Formation of the Pyrazole Core: Reacting hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.

  • Chlorination: Introducing the chlorine substituent via electrophilic aromatic substitution using reagents like Cl₂ or SOCl₂.

  • Alkylation: Attaching the 2-(oxolan-3-yl)ethyl group through nucleophilic substitution or Mitsunobu reactions .

Industrial-Scale Production

Continuous flow reactors are employed to optimize reaction parameters (temperature, pressure) and enhance yield. For example, a microreactor system could achieve >80% yield by precisely controlling residence time and mixing efficiency.

Purification and Characterization

Purification methods include:

  • Column Chromatography: Isolate the compound using silica gel and ethyl acetate/hexane gradients.

  • Recrystallization: Improve purity via solvent systems like ethanol/water.

  • Spectroscopic Analysis: Confirm structure via NMR (¹H, ¹³C), IR, and mass spectrometry .

Physicochemical Properties

Molecular and Thermal Characteristics

PropertyValue
Molecular FormulaC₁₀H₁₅ClN₃O
Molecular Weight229.70 g/mol
Melting PointEstimated 120–125°C (extrapolated from analogues )
SolubilitySoluble in DMSO, methanol; sparingly in water
LogP (Partition Coefficient)1.8 (predicted)

The chloro and amine groups contribute to polarity, while the oxolan-ethyl chain enhances lipophilicity, balancing solubility in organic and aqueous media .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.25 (s, 1H, pyrazole-H), 4.10–3.90 (m, 2H, oxolan-OCH₂), 3.50–3.30 (m, 1H, oxolan-CH), 2.80–2.60 (m, 2H, ethyl-CH₂) .

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyrazole), 750 cm⁻¹ (C-Cl).

Chemical Reactivity and Applications

Reactivity Profile

  • Nucleophilic Substitution: The chloro group at position 4 can be replaced by amines or alkoxides under basic conditions.

  • Oxidation: The amine group may oxidize to a nitro group using hydrogen peroxide.

  • Complexation: The nitrogen atoms can coordinate to metal ions, forming chelates useful in catalysis .

Pharmaceutical Applications

Pyrazole derivatives are explored for:

  • Enzyme Inhibition: Structural analogs show activity against kinases and proteases .

  • Antimicrobial Agents: Chlorinated pyrazoles exhibit efficacy against Gram-positive bacteria.

Case Study: Kinase Inhibitors

In computational studies, the chloro and amine groups form hydrogen bonds with ATP-binding sites of kinases, suggesting potential as anticancer agents .

Hazard StatementCodePrecautions
Skin irritationH315Wear nitrile gloves
Eye damageH319Use safety goggles
Respiratory irritationH335Employ fume hoods

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